molecular formula C13H21Cl2NO B12380289 (1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

(1S,2R)-erythro-Dihydro Bupropion-d9 Hydrochloride

Cat. No.: B12380289
M. Wt: 287.27 g/mol
InChI Key: YZHVQDVGTAELNB-ZAFZZGBMSA-N
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Description

rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride): is a deuterated form of bupropion, a well-known antidepressant and smoking cessation aid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its stability and alter its pharmacokinetic properties. This compound is used primarily in scientific research to study the metabolism and pharmacokinetics of bupropion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) involves the reduction of enantiopure ®- and (S)-bupropion using sodium borohydride. The deuterated internal standards, such as bupropion-d9, are prepared as 500 μg/mL DMSO stock solutions and stored at −80°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the preparation typically involves stereoselective synthesis and the use of deuterated reagents to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Chemical Reactions Analysis

Types of Reactions: rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Borohydride: Used for reduction reactions.

    Deuterated Reagents: Used to incorporate deuterium atoms into the molecule.

Major Products: The major products formed from these reactions include various deuterated metabolites of bupropion, such as hydroxybupropion-d6 and erythrohydrobupropion-d9 .

Scientific Research Applications

rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(1S,2R)-Dihydro bupropion-d9 (hydrochloride) is similar to that of bupropion. It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which increases the levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation effects .

Properties

Molecular Formula

C13H21Cl2NO

Molecular Weight

287.27 g/mol

IUPAC Name

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m1./s1/i2D3,3D3,4D3;

InChI Key

YZHVQDVGTAELNB-ZAFZZGBMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl

Origin of Product

United States

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